2-Cyano-4-fluorobenzaldehyde
Overview
Description
2-Cyano-4-fluorobenzaldehyde, also known as 5-fluoro-2-formylbenzonitrile, is an organic compound with the molecular formula C8H4FNO. It is a yellow to brown solid that is typically stored at room temperature. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known that the compound can be used as a synthetic intermediate .
Mode of Action
It’s known that the fluorine in the compound can be replaced via oxidation reaction .
Biochemical Pathways
Due to the aldehyde group, the compound can be used to make a variety of schiff base compounds through a condensation reaction .
Result of Action
Some schiff base compounds derived from it have been found to have antimicrobial properties .
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .
Molecular Mechanism
It is known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction
Metabolic Pathways
It is known that fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Cyano-4-fluorobenzaldehyde involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines under convection heating and microwave irradiation. Another method includes reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production of fluorobenzaldehydes, including this compound, often involves the use of readily available halogenated benzaldehydes as starting materials. The process typically includes a halogen-exchange reaction with a metal fluoride in the presence of a catalyst, such as quaternary phosphonium salts or quaternary ammonium salts .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with active methylene compounds in the presence of a base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong bases and nucleophiles, such as sodium methoxide or potassium tert-butoxide, are commonly used.
Condensation Reactions: Bases like piperidine or pyridine are often employed.
Major Products
Nucleophilic Aromatic Substitution: The major products are typically substituted benzaldehydes.
Condensation Reactions: Products include enones and other condensation products.
Scientific Research Applications
2-Cyano-4-fluorobenzaldehyde has several applications in scientific research:
Synthesis of Organic Compounds: It serves as a crucial intermediate in the synthesis of various organic compounds, such as thiazolidin-4-one derivatives, which exhibit antioxidant activity.
Development of Fluorescent Probes: The compound is used in the development of fluorescent probes for biological applications.
Advanced Material Synthesis: In material science, it contributes to the creation of novel materials, such as fluorinated microporous polyaminals for carbon dioxide adsorption.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
2-Cyano-4-fluorobenzaldehyde is unique due to the presence of both a cyano group and a fluorine atom on the benzaldehyde ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-fluoro-2-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALQXIOWJBFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604778 | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-90-2 | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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